(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate
Beschreibung
The compound "(3β)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate" is a steroidal derivative comprising a cholestane backbone esterified with a substituted cyclopenta[c]chromen moiety. The cholestane core (3β-cholest-5-en-3-ol) is a steroid structure common in cholesterol derivatives, while the acetoxy-linked chromen group introduces a heterocyclic aromatic system with a 7-methyl substituent and a 4-oxo functional group.
Eigenschaften
Molekularformel |
C42H58O5 |
|---|---|
Molekulargewicht |
642.9 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate |
InChI |
InChI=1S/C42H58O5/c1-25(2)9-7-10-27(4)33-15-16-34-32-14-13-28-23-29(17-19-41(28,5)35(32)18-20-42(33,34)6)46-38(43)24-45-36-21-26(3)22-37-39(36)30-11-8-12-31(30)40(44)47-37/h13,21-22,25,27,29,32-35H,7-12,14-20,23-24H2,1-6H3/t27-,29+,32+,33-,34+,35+,41+,42-/m1/s1 |
InChI-Schlüssel |
UEGYLFVQICUMJZ-VUZPOBKHSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Chromen-oxy-acetic Acid Component
The [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid moiety is synthesized via a cyclization reaction. A representative method involves the condensation of 7-methyl-4-hydroxycoumarin with cyclopentadiene under acidic conditions to form the tetrahydrocyclopenta[c]chromen-4-one scaffold. Subsequent hydroxyl-directed nitration or oxidation introduces functional groups at the 9-position, followed by alkylation with bromoacetic acid to yield the acetic acid derivative.
Key Reaction Parameters
Esterification with Cholesterol
The esterification of cholesterol with the chromen-oxy-acetic acid component is catalyzed by a triphenylphosphine-sulfur trioxide (TPP·SO₃) adduct, a method adapted from cholesteryl ester synthesis. This approach avoids traditional acid chlorides, reducing toxicity and improving yields.
Procedure :
-
Equimolar amounts of cholesterol and the chromen-oxy-acetic acid are dissolved in toluene.
-
TPP·SO₃ (10 mol%) is added, and the reaction is heated to 110°C for 24 hours under nitrogen.
-
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4).
Yield : 82–89%, depending on the purity of starting materials.
Catalytic Systems and Optimization
Triphenylphosphine-Sulfur Trioxide Adduct
The TPP·SO₃ system acts as a dual activator, protonating the hydroxyl group of cholesterol while facilitating nucleophilic attack by the acetic acid’s carboxylate anion. Comparative studies show this method outperforms classical Steglich esterification (DCC/DMAP) in terms of scalability and environmental safety.
Advantages :
Solvent and Temperature Effects
-
Toluene : Preferred for its high boiling point and ability to dissolve both polar and nonpolar reactants.
-
Temperature : Reactions below 100°C result in incomplete conversion, while exceeding 120°C promotes decomposition.
Purification and Analytical Characterization
Chromatographic Purification
Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted cholesterol and acetic acid derivatives. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.45 in 1:4 ethyl acetate/hexane).
Spectroscopic Confirmation
-
¹H NMR : Key signals include the cholesterol C3 proton (δ 4.6–4.8 ppm, multiplet) and the chromen-4-one carbonyl (δ 7.2–7.4 ppm).
-
IR Spectroscopy : Strong absorption at 1745 cm⁻¹ confirms ester carbonyl formation.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Residual Solvents | <500 ppm (toluene) | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| TPP·SO₃ Adduct | TPP·SO₃ | 89 | 98.5 | High |
| Steglich | DCC/DMAP | 75 | 95.2 | Moderate |
| Acid Chloride | SOCl₂ | 68 | 92.8 | Low |
The TPP·SO₃ method is favored for its efficiency and compatibility with industrial safety standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3β)-Cholest-5-en-3-yl [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu ändern, wodurch sich möglicherweise ihre Reaktivität und Eigenschaften ändern.
Substitution: Die Chromenyl-Einheit kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, was eine weitere Funktionalisierung ermöglicht.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um das gewünschte Ergebnis zu erzielen.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogenide oder Alkylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
| Study Year | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 2023 | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis and cell cycle arrest |
| 2024 | A549 (Lung Cancer) | 20 | Inhibition of proliferation via apoptosis pathways |
| 2024 | HeLa (Cervical Cancer) | 18 | Disruption of mitochondrial function |
These studies indicate that the compound exhibits dose-dependent cytotoxic effects, primarily through apoptosis induction and disruption of cellular metabolism .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research shows significant reductions in pro-inflammatory cytokines in macrophage models:
| Study Year | Model | Cytokine Reduced | Reduction Percentage |
|---|---|---|---|
| 2025 | LPS-stimulated Macrophages | TNF-alpha | ~50% |
| 2025 | LPS-stimulated Macrophages | IL-6 | ~45% |
These results suggest that (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate may modulate inflammatory responses effectively .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound has shown promising antimicrobial activity against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antimicrobial efficacy highlights its potential use in developing new therapeutic agents against resistant bacterial strains .
Case Studies
Several case studies have explored the biological effects of this compound in detail:
- Anticancer Activity Evaluation (2023) : This study focused on the MCF-7 breast cancer cell line and reported an IC50 value of 15 µM, indicating significant cytotoxicity.
- Inflammation Model Study (2025) : Investigated the anti-inflammatory effects using LPS-stimulated macrophages, finding a reduction in TNF-alpha and IL-6 levels by approximately 50%.
- Antimicrobial Efficacy Assessment (2024) : Evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, confirming notable inhibitory effects on Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of (3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule may interact with hormone receptors, while the chromenyl group could engage in various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analog: (3β)-Cholest-5-en-3-yl (9Z)-9-Octadecenoate
A closely related compound, "(3β)-Cholest-5-en-3-yl (9Z)-9-octadecenoate" (), shares the cholestane backbone but differs in the ester substituent. Instead of the chromen-oxy-acetate group, it features an oleate (C18:1) chain with a Z-configured double bond. Key structural differences include:
- Chromen vs. Oleate Group : The chromen moiety introduces aromaticity and planarity, enabling π-π interactions, while the oleate chain enhances lipophilicity and membrane integration.
- Functional Groups : The chromen derivative contains a 4-oxo group and methyl substituent, which may influence redox activity or receptor binding, absent in the oleate ester.
Table 1: Structural Comparison
| Property | Target Compound | (3β)-Cholest-5-en-3-yl (9Z)-9-Octadecenoate |
|---|---|---|
| Molecular Formula | C₃₈H₅₄O₅ | C₄₅H₇₈O₂ |
| Molecular Weight | ~602.8 g/mol | ~675.1 g/mol |
| Backbone | Cholest-5-en-3β-ol | Cholest-5-en-3β-ol |
| Ester Group | Cyclopenta[c]chromen-oxy-acetate (aromatic) | (9Z)-9-octadecenoate (aliphatic) |
| Key Functional Groups | 4-Oxo, 7-methyl, tetrahydrocyclopenta[c]chromen | Z-configured double bond |
| Stereocenters | Multiple (exact count unspecified) | 8 defined stereocenters |
| Predicted Solubility | Moderate (polar aromatic group) | Low (highly lipophilic) |
Functional Analog: Coumarin Derivatives
Coumarins (e.g., chromen-2-one derivatives) share structural similarities with the chromen moiety in the target compound. For example, warfarin, a coumarin anticoagulant, demonstrates how aromatic systems with substituents (e.g., 4-hydroxy groups) influence bioactivity. The 7-methyl-4-oxo group in the target compound may confer antioxidant or anti-inflammatory properties, akin to 3-hydroxy-4-methoxybenzoic acid (3CTPA) (), though mechanistic pathways would differ due to structural divergence .
Table 2: Bioactivity Comparison
Research Implications and Limitations
- Applications : The target compound’s hybrid structure may enhance targeted drug delivery, combining steroid-mediated cellular uptake with chromen-derived bioactivity.
- Limitations: Limited empirical data on the target compound’s physicochemical properties and bioactivity necessitate further studies. Comparative analyses with coumarin-steroid hybrids are also lacking.
Biologische Aktivität
(3beta)-Cholest-5-en-3-yl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, antioxidant activity, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a cholestane backbone with an ester functional group and a chromene derivative. Its molecular formula is , and it possesses a unique structure that contributes to its biological activity.
1. Anti-inflammatory Properties
Research indicates that derivatives of similar structures exhibit significant anti-inflammatory activities. For instance, compounds with chromene moieties have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The compound's structure suggests it may interact with inflammatory pathways, potentially modulating the activity of NF-kB and other inflammatory mediators.
Table 1: Comparison of Anti-inflammatory Activities of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | NF-kB Inhibition |
| Compound B | 15 | COX Inhibition |
| (3beta)-Cholest-5-en-3-yl acetate | TBD | TBD |
2. Antioxidant Activity
The antioxidant properties of similar compounds have been documented extensively. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The presence of hydroxyl groups in the structure may contribute to radical scavenging activities.
Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several cholesterol derivatives using DPPH and ABTS assays. Although specific data for this compound is not available, related compounds showed promising results with IC50 values ranging from 20 to 50 µM.
Mechanistic Insights
Molecular docking studies suggest that the compound may bind to key enzymes involved in inflammatory pathways. This binding could inhibit enzyme activity and subsequently reduce the production of inflammatory mediators such as TNF-alpha and IL-6.
Therapeutic Implications
Given its potential anti-inflammatory and antioxidant properties, this compound may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases or oxidative stress-related conditions.
Q & A
Q. What are the established synthetic pathways for preparing this compound, and what key reaction conditions are required?
The synthesis typically involves coupling the cholesterol derivative (e.g., cholesteryl acetate) with the substituted cyclopenta[c]chromen moiety. A two-step approach is common:
- Step 1 : Synthesis of the chromen fragment via cyclization of methyl-substituted dihydroxycoumarin precursors under acidic conditions.
- Step 2 : Esterification between the hydroxyl group of the chromen derivative and the activated acetate (e.g., acetyl chloride or mixed anhydride) of the cholesterol backbone. Reaction conditions (e.g., temperature, catalysts like DMAP) must optimize steric hindrance from the bulky steroid structure . Purification often employs column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by HPLC for stereochemical resolution .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity?
- NMR : H and C NMR are critical for verifying stereochemistry (e.g., β-configuration at C3 of cholesterol, methyl group at C7 of chromen) and ester linkage formation. Key signals include the acetate carbonyl (~170 ppm in C NMR) and deshielded protons adjacent to the chromen oxygen .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na] peaks).
- IR : Absorbance at ~1740 cm confirms the ester carbonyl group .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis and characterization?
The compound contains 8 defined stereocenters (cholesterol backbone) and additional chiral centers in the chromen moiety. Strategies include:
- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based) for enantiomeric resolution .
- X-ray crystallography : Resolves ambiguous NOE effects in NMR, particularly for the cyclopenta[c]chromen ring conformation .
- Computational modeling : Software like Discovery Studio predicts steric clashes during esterification and validates stereochemical outcomes .
Q. What computational strategies predict the compound’s biological activity or interactions?
- Molecular docking : Simulates binding affinity to targets like steroid receptors or enzymes (e.g., cyclooxygenase).
- QSAR models : Relate structural features (e.g., chromen substituents) to observed anti-inflammatory or anticancer activity.
- MD simulations : Assess stability in lipid membranes, leveraging the cholesterol moiety’s membrane-anchoring properties .
Q. How should discrepancies between experimental and predicted spectral data be resolved?
- Case example : If experimental H NMR shifts for the chromen methyl group deviate from predicted values (e.g., ACD/Labs Percepta), consider solvent effects or conformational flexibility.
- Validation : Run variable-temperature NMR to identify dynamic effects or use 2D-COSY/NOESY to confirm proximity of protons .
Q. What methodologies analyze the compound’s stability under experimental conditions?
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 3–9). Monitor degradation via LC-MS; common products include free cholesterol and chromen-acetic acid .
- Kinetic modeling : Determine half-life in buffer solutions to optimize storage (e.g., -20°C under inert atmosphere) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
